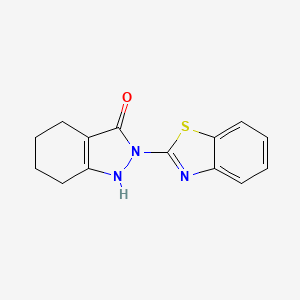

bd750

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHPPCZZXKXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892686-59-8 | |

| Record name | 892686-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ultimate Technical Guide to BV750: From Spectral Properties to Advanced Flow Cytometry Protocols

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Brilliant Violet™ 750 (BV750) fluorophore. From its core spectral properties to detailed experimental protocols and advanced multicolor panel considerations, this document serves as an essential resource for leveraging BV750 in high-parameter flow cytometry and other fluorescence-based applications.

Executive Summary

Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorophore that is excited by the violet laser (405 nm) and emits in the far-red region of the spectrum.[1][2] Its large Stokes shift makes it a valuable tool in multicolor fluorescence experiments, particularly in the field of flow cytometry. This guide delves into the technical specifications of BV750, provides standardized protocols for its use, and offers insights into optimizing its performance in complex experimental designs.

Core Spectral and Photophysical Properties

BV750 is a tandem dye, meaning it consists of a donor fluorophore that absorbs energy from the excitation source and transfers it to an acceptor fluorophore, which then emits light at a longer wavelength.[3][4] In the case of BV750, the donor is Brilliant Violet™ 421 (BV421).[5] This energy transfer mechanism, known as Förster Resonance Energy Transfer (FRET), results in a significant separation between the excitation and emission peaks, a desirable characteristic for minimizing spectral overlap in multicolor experiments.[4]

Quantitative Spectral Data

The key spectral and photophysical properties of BV750 are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Excitation Maximum | ~405-409 nm | [1][6] |

| Emission Maximum | ~750-754 nm | [1][6] |

| Recommended Excitation Laser | Violet (405 nm) | [1][2] |

| Common Emission Filters | 750/30 nm, 780/60 nm | [1][5] |

| Quantum Yield | ~0.057 | [1] |

| Extinction Coefficient | ~2,301,131 M⁻¹cm⁻¹ | [1] |

| Brightness | Medium | [1] |

| Molecular Weight | ~70,000 Da | [1] |

Experimental Protocols

The successful application of BV750 in experimental settings relies on optimized staining protocols that account for its unique properties as a tandem dye. Below are detailed methodologies for common applications.

Cell Surface Staining Protocol

This protocol outlines the steps for staining cell surface markers with BV750-conjugated antibodies.

-

Cell Preparation:

-

Start with a single-cell suspension in an appropriate buffer (e.g., PBS with 1-2% BSA or FBS).

-

Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in staining buffer.

-

Count the cells and adjust the concentration to 1 x 10⁶ cells per 100 µL.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.

-

-

Antibody Staining:

-

If using two or more Brilliant Violet™ dyes in your panel, add 50 µL of BD Horizon Brilliant™ Stain Buffer to each tube.

-

Add the predetermined optimal concentration of the BV750-conjugated antibody to the cell suspension.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Carefully aspirate the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Acquisition:

-

Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.

-

Protect samples from light and acquire within a few hours for best results.

-

Intracellular Cytokine Staining Protocol

This protocol is designed for the detection of intracellular cytokines using BV750-conjugated antibodies.

-

Cell Stimulation and Protein Transport Inhibition:

-

Stimulate cells with the desired activators (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This step is crucial for the accumulation of cytokines within the cell.

-

-

Surface Marker Staining:

-

Wash the cells and perform cell surface staining as described in section 3.1. It is recommended to stain for surface markers before fixation and permeabilization.

-

-

Fixation and Permeabilization:

-

Wash the cells after surface staining.

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature, protected from light.

-

Wash the cells with permeabilization buffer (e.g., a saponin-based buffer).

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the BV750-conjugated anti-cytokine antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in staining buffer and acquire on a flow cytometer.

-

Advanced Considerations for Multicolor Panel Design

Spectral Spillover and Compensation

Due to its emission profile, BV750 can have significant spectral spillover into the BV786 detector.[5] Careful panel design and proper compensation are critical when using these two fluorophores in the same experiment. It is essential to use single-stained compensation controls for each fluorophore in the panel to accurately calculate the compensation matrix.

Tandem Dye Stability and Handling

Tandem dyes like BV750 can be susceptible to degradation from light exposure and improper handling, which can lead to uncoupling of the donor and acceptor molecules.[3] This degradation results in decreased emission from the acceptor and increased emission from the donor (BV421), leading to false positive signals in the BV421 channel. To mitigate this:

-

Always protect BV750-conjugated reagents from light.

-

Store reagents at the recommended temperature (typically 2-8°C). Do not freeze.

-

Avoid prolonged exposure of stained samples to light before acquisition.

Use of Brilliant™ Stain Buffer

When using two or more Brilliant Violet™ dyes in a multicolor panel, non-specific interactions between the polymer dyes can occur. The use of a specialized buffer, such as BD Horizon Brilliant™ Stain Buffer, is highly recommended to minimize these interactions and improve data quality.

Visualizing Experimental Workflows with Graphviz

To aid in the conceptualization of experimental designs utilizing BV750, the following diagrams, generated using the DOT language, illustrate common workflows.

Conclusion

BV750 is a powerful fluorophore for multicolor flow cytometry, offering a bright signal in the far-red spectrum when excited by the violet laser. By understanding its spectral properties, adhering to optimized staining protocols, and carefully considering its use in complex panel designs, researchers can effectively integrate BV750 into their experiments to achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical methodologies to unlock the full potential of this valuable reagent.

References

- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 2. youtube.com [youtube.com]

- 3. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]

- 4. reddit.com [reddit.com]

- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

BV750 Fluorescent Dye: A Comprehensive Technical Guide

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the core properties and applications of the BV750 fluorescent dye.

Core Properties and Spectral Profile

Brilliant Violet 750 (BV750) is a tandem fluorescent dye known for its emission in the far-red spectrum, making it a valuable tool in multicolor flow cytometry and other fluorescence-based assays. It is excited by the violet laser (405 nm) and is characterized by a large Stokes shift, which is the difference between the excitation and emission maxima.[1] This large shift is advantageous in multicolor experiments as it minimizes spectral overlap with dyes excited by the same laser.

BV750 is a tandem dye, meaning it consists of a donor fluorophore (Brilliant Violet 421) and an acceptor fluorophore.[1] The donor absorbs light from the violet laser and transfers the energy to the acceptor via Förster Resonance Energy Transfer (FRET).[2] The acceptor then emits light at a longer wavelength, resulting in the dye's characteristic far-red emission.[2]

Quantitative Spectroscopic Data

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 405 nm | [1][3] |

| Emission Maximum (λem) | 750 nm | [1][3] |

| Quantum Yield (Φ) | 0.057 | [1] |

| Extinction Coefficient (ε) | 2,301,131 M⁻¹cm⁻¹ | [1] |

| Recommended Laser | Violet (405 nm) | [1] |

| Recommended Long Pass Filter | 740 nm | [1] |

| Recommended Band Pass Filter | 780/60 nm | [1] |

Note on Extinction Coefficient: The provided extinction coefficient from a single source is exceptionally high and should be interpreted with caution. It is recommended to refer to the specific lot data sheet from the manufacturer for the most accurate value.

Brightness and Photostability

BV750 is considered a dye with medium brightness.[1] Its relative brightness and stain index in comparison to other common fluorochromes are presented in the tables below. Brilliant Violet dyes, in general, are known to be highly photostable, making them suitable for applications that involve prolonged exposure to light, such as immunofluorescence microscopy.[4][5] However, as a tandem dye, BV750 is susceptible to degradation, which can lead to uncoupling of the donor and acceptor molecules.[2] This degradation can be caused by exposure to light (photodegradation), freezing temperatures, and certain fixation and permeabilization methods.[2][6] Proper handling and storage are crucial to maintain the integrity of the dye.[6]

Comparative Analysis of BV750 Brightness

Relative Brightness Ranking of Select Violet Laser-Excited Dyes

| Fluorochrome | Relative Brightness |

| BV421 | Brightest |

| BV605 | Bright |

| BV650 | Bright |

| BV711 | Brightest |

| BV750 | Moderate |

| BV786 | Bright |

| Pacific Blue™ | Dim |

| V450 | Dim |

Source: Adapted from BD Biosciences and other sources.

Stain Index Comparison of Select Dyes

| Fluorochrome | Typical Stain Index Range |

| PE | 300-600 |

| APC | 200-400 |

| BV421 | 250-500 |

| FITC | 50-150 |

| BV750 | 100-250 |

| Pacific Blue™ | 20-80 |

Note: Stain index is dependent on the antibody conjugate, cell type, and instrument setup. These are approximate ranges for comparison.

Experimental Protocols

Flow Cytometry Staining Protocol (Immunophenotyping)

This protocol provides a general framework for staining cell surface markers using BV750-conjugated antibodies.

Materials:

-

Cells in single-cell suspension

-

BV750-conjugated primary antibody

-

Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

(Optional) Fc block (e.g., anti-CD16/32 for mouse cells)

-

(Optional) Viability dye

-

Flow cytometer with a 405 nm violet laser and appropriate filters

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest.

-

Cell Counting and Viability: Count the cells and assess viability. Aim for a viability of >90%.

-

Fc Receptor Blocking (Optional): If staining cells with Fc receptors (e.g., B cells, macrophages), incubate with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

-

Antibody Staining:

-

Aliquot approximately 1 x 10⁶ cells per tube.

-

Add the predetermined optimal concentration of the BV750-conjugated antibody.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark. As a tandem dye, BV750 is sensitive to light-induced degradation.[6]

-

-

Washing:

-

Add 1-2 mL of staining buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant.

-

Repeat the wash step twice.

-

-

Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometric analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer equipped with a violet laser. Ensure proper compensation controls are run to correct for spectral overlap.

Immunofluorescence Staining Protocol

This protocol is a general guideline for immunofluorescence staining using BV750 conjugates. Special care should be taken to protect the tandem dye from degradation.

Materials:

-

Cells cultured on coverslips or chamber slides

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS for intracellular targets)

-

Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

-

BV750-conjugated primary antibody

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Culture: Grow cells to the desired confluency on sterile coverslips or chamber slides.

-

Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking: Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

Antibody Incubation:

-

Dilute the BV750-conjugated antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each, ensuring they are protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image the slides on a fluorescence microscope with appropriate filter sets for BV750. Minimize exposure to the excitation light to prevent photobleaching.

Mandatory Visualizations

Förster Resonance Energy Transfer (FRET) in BV750

Caption: FRET mechanism in the BV750 tandem dye.

Multicolor Flow Cytometry Experimental Workflow

Caption: Workflow for a multicolor flow cytometry experiment.

T-Cell Activation Signaling Pathway Analysis

Caption: Workflow for analyzing T-cell cytokine production.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]

- 3. CD3/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]

- 4. researchgate.net [researchgate.net]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. What steps can be taken to avoid degradation of tandem dyes? | AAT Bioquest [aatbio.com]

The Technical Guide to BV750 in Flow Cytometry

For researchers, scientists, and drug development professionals, understanding the nuances of fluorochromes is paramount for generating high-quality, reproducible flow cytometry data. This in-depth guide focuses on Brilliant Violet™ 750 (BV750), a polymer-based tandem fluorophore, providing a comprehensive overview of its characteristics, practical considerations for its use, and detailed experimental protocols.

Core Principles of BV750

BV750 is a tandem dye that is excited by the violet laser (405 nm) and emits in the far-red spectrum. It consists of a donor fluorophore, Brilliant Violet™ 421 (BV421), and an acceptor dye. Through the process of Förster Resonance Energy Transfer (FRET), the excited BV421 transfers its energy to the acceptor dye, which then emits light at a longer wavelength. This large Stokes shift is a key advantage of tandem dyes like BV750, allowing for greater flexibility in multicolor panel design.

Spectral Properties

A thorough understanding of a fluorophore's spectral profile is critical for successful integration into a multicolor panel. BV750 is optimally excited by the violet laser (405 nm) and has a maximal emission peak at approximately 750 nm.[1][2] It is typically detected using a bandpass filter such as 750/30 nm or 780/60 nm.[1][3]

Quantitative Data for BV750

The following tables summarize the key quantitative characteristics of BV750 to facilitate its comparison with other common fluorophores.

| Property | Value | Source |

| Excitation Maximum | ~405 nm | [1] |

| Emission Maximum | ~750 nm | [1] |

| Excitation Laser | Violet (405 nm) | [1] |

| Common Filter | 780/60 nm, 750/30 nm | [1][3] |

| Quantum Yield | 0.057 | [1] |

| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |

| Molecular Weight | ~70,000 Da | [1] |

Table 1: Spectrophotometric Properties of BV750. This table provides a summary of the core spectral and physical characteristics of the BV750 fluorophore.

| Fluorophore | Brightness Category | Relative Stain Index |

| PE | Brightest | 5/5 |

| APC | Bright | 4/5 |

| BV711 | Moderate-Bright | 3/4 |

| BV750 | Moderate | 2/4 |

| FITC | Moderate | 2/4 |

| Pacific Blue | Dim | 1/4 |

Table 2: Relative Brightness and Stain Index of BV750 Compared to Other Common Fluorophores. This table provides a qualitative and semi-quantitative comparison of BV750's brightness. The stain index is a measure of the ability to resolve a positive signal from the negative population. Data is compiled from manufacturer's resources and may vary depending on the instrument and experimental conditions.

| Spilling Into | Relative Spillover Value |

| BV786 | High |

| APC-R700 | Moderate |

| BV711 | Low |

| PerCP-Cy5.5 | Low |

Table 3: Spectral Overlap and Spillover of BV750. This table highlights the most significant spectral spillover from BV750 into other common fluorophore channels. The values are relative and intended to guide panel design. Precise spillover will need to be determined experimentally through compensation. Due to the close proximity of their emission spectra, there is significant spillover from BV750 into the BV786 detector.[3]

Experimental Protocols

Detailed and consistent protocols are the cornerstone of reproducible flow cytometry. The following sections provide step-by-step methodologies for key experiments involving BV750.

Experimental Workflow for Cell Staining and Compensation

Figure 1: A generalized workflow for a flow cytometry experiment involving surface staining with a BV750-conjugated antibody and the necessary compensation controls.

Detailed Protocol for Staining Human Peripheral Blood Mononuclear Cells (PBMCs) with a BV750-Conjugated Antibody

Materials:

-

Cryopreserved or freshly isolated human PBMCs

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

-

BV750-conjugated antibody of interest (titrated to optimal concentration)

-

Other fluorochrome-conjugated antibodies for the panel

-

Brilliant Stain Buffer (highly recommended when using two or more Brilliant Violet™ dyes)

-

Viability Dye (e.g., a fixable viability dye)

-

Compensation Beads (antibody capture beads) or cells for single-stain controls

-

5 mL polystyrene round-bottom tubes

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.

-

Slowly add 10 mL of pre-warmed complete RPMI medium.

-

Centrifuge at 300 x g for 7 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in FACS buffer.

-

Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

-

Add 5 µL of Fc Receptor Blocking Reagent to each tube.

-

Incubate for 10 minutes at 4°C.

-

-

Surface Staining:

-

Prepare a master mix of the surface staining antibodies, including the BV750-conjugated antibody. If using other Brilliant Violet™ dyes, add Brilliant Stain Buffer to the master mix according to the manufacturer's instructions.

-

Add the appropriate volume of the antibody master mix to each tube.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of FACS buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

The cells are now ready for acquisition on the flow cytometer.

-

Detailed Protocol for Setting Up Compensation Controls for BV750

Materials:

-

Antibody capture compensation beads (positive for the species of the BV750-conjugated antibody)

-

Unstained compensation beads (negative control)

-

BV750-conjugated antibody (same lot as used for the experimental samples)

-

All other fluorochrome-conjugated antibodies in the panel (for their respective single-stain controls)

-

FACS Buffer

-

5 mL polystyrene round-bottom tubes

Procedure:

-

Label Tubes: Prepare a separate tube for each fluorophore in your panel, including BV750, and an unstained control tube.

-

Bead Preparation:

-

Vortex the compensation beads thoroughly.

-

Add one drop of positive beads and one drop of negative beads (or as per manufacturer's instructions) to each labeled tube.

-

-

Antibody Addition:

-

To the "BV750" tube, add the same amount of the BV750-conjugated antibody as used for staining the experimental samples.

-

Repeat this for all other fluorophores in their respective tubes. Do not add any antibody to the unstained control tube.

-

-

Incubation:

-

Vortex each tube gently.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of FACS buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

-

Resuspension:

-

Resuspend the bead pellet in 300-500 µL of FACS buffer.

-

The compensation controls are now ready for acquisition.

-

Acquisition and Compensation Calculation:

-

Run the unstained control to set the baseline voltages for your detectors.

-

Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.

-

Record data for all single-stain controls.

-

Use the flow cytometry software's compensation algorithm to automatically calculate the spillover matrix.

-

Visually inspect the compensation by looking at the bivariate plots for each single-stain control. The median fluorescence intensity of the positive population should be the same as the negative population in all non-primary channels.

-

Apply the calculated compensation matrix to your experimental samples.

Mandatory Visualization: T-Cell Receptor (TCR) Signaling Pathway

Flow cytometry is a powerful tool for dissecting intracellular signaling cascades. The following diagram illustrates the initial phosphorylation events in the T-cell receptor (TCR) signaling pathway, which are frequently analyzed using phospho-specific antibodies in flow cytometry. A BV750-conjugated antibody could be used to identify a specific T-cell subset (e.g., CD4+ or CD8+) within which these signaling events are being measured.

Figure 2: Simplified schematic of the early T-cell receptor (TCR) signaling cascade initiated by peptide-MHC (pMHC) recognition.

Conclusion

BV750 is a valuable fluorophore for multicolor flow cytometry, particularly in complex panels where its far-red emission can help to minimize spillover into more crowded regions of the spectrum. Its moderate brightness makes it suitable for detecting moderately expressed antigens. However, its tandem nature and significant spillover into the BV786 channel necessitate careful panel design and meticulous compensation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively incorporate BV750 into their experiments to generate reliable and high-quality data, furthering their scientific discoveries.

References

The Core Principle: Förster Resonance Energy Transfer (FRET)

An In-depth Technical Guide to the Core Principle of BV750 Tandem Dye

This guide provides a detailed exploration of the fundamental principles behind the BV750 tandem dye, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative properties, experimental applications, and critical best practices for its effective use.

Tandem dyes are composite fluorophores that enable the detection of multiple signals from a single light source, a cornerstone of modern multicolor flow cytometry.[1] The operation of these dyes is governed by a quantum mechanical phenomenon known as Förster Resonance Energy Transfer, or FRET.[1][2]

FRET is a non-radiative mechanism where an excited "donor" fluorophore transfers its energy to an adjacent "acceptor" fluorophore without the emission of a photon.[2] This energy transfer is critically dependent on several factors:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.[2][3]

-

Spectral Overlap: The emission spectrum of the donor must overlap with the excitation (absorption) spectrum of the acceptor.[3][4][5]

-

Dipole Orientation: The orientation of the donor's emission dipole and the acceptor's absorption dipole must be favorable.[2]

In essence, the donor absorbs light from an excitation source (e.g., a laser) and, instead of fluorescing itself, channels that energy to the acceptor. The acceptor then becomes excited and emits light at its own, longer characteristic wavelength.[6] This process results in a large Stokes shift (the difference between the excitation and emission maxima), which is a key advantage of tandem dyes.

Caption: The fundamental mechanism of Förster Resonance Energy Transfer (FRET).

BV750: A Brilliant Violet Tandem Dye

BV750 (Brilliant Violet™ 750) is a polymer-based tandem dye. It belongs to the Brilliant Violet™ family of fluorochromes, which are known for their exceptional brightness.[7] In the BV750 construct, a Brilliant Violet™ 421 (BV421) polymer acts as the donor molecule.[8][9]

The process for BV750 is as follows:

-

The violet laser (405 nm) excites the BV421 donor polymer.[8][9]

-

The excited BV421 transfers its energy via FRET to a covalently linked acceptor dye.

-

This acceptor dye then emits light at its characteristic maximum wavelength of approximately 750 nm.[8][9]

A unique feature of the Brilliant Violet tandem dyes is that they do not strictly require the conventional spectral overlap between donor emission and acceptor excitation, allowing for the creation of tandems with very large Stokes shifts.[10] This property makes BV750 particularly useful for separating signals in complex multicolor panels, as its emission is far removed from its excitation wavelength, reducing spectral spillover into adjacent channels.

Caption: The excitation and emission pathway specific to the BV750 tandem dye.

Quantitative Data Presentation

The key spectral and physical properties of the BV750 dye are summarized below. This data is essential for instrument setup and experimental design.

| Parameter | Value | Source |

| Excitation Maximum | 405 nm | [8][9] |

| Emission Maximum | 750 nm | [8][9] |

| Donor Fluorophore | Brilliant Violet™ 421 Polymer | [8][9] |

| Common Laser Line | Violet (405 nm) | [8] |

| Common Filter | 780/60 bandpass | [8] |

| Quantum Yield | 0.057 | [8] |

| Molecular Weight | ~70,000 Da | [8] |

Experimental Protocol: Immunofluorescent Staining for Flow Cytometry

This section provides a detailed methodology for staining cell surfaces with a BV750-conjugated antibody for analysis by flow cytometry.

A. Materials and Reagents

-

Single-cell suspension (e.g., PBMCs, cultured cells)

-

BV750-conjugated primary antibody

-

Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

-

Flow Cytometer equipped with a 405 nm violet laser and appropriate filters for BV750 detection (e.g., 780/60 nm).

-

Compensation controls (single-stained beads or cells for BV750 and all other fluorochromes in the panel).

B. Staining Procedure

-

Cell Preparation: Adjust cell concentration to 1-2 x 10⁷ cells/mL in ice-cold Staining Buffer.

-

Blocking (Optional): To prevent non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes on ice.

-

Antibody Incubation: Aliquot 100 µL of the cell suspension (1-2 x 10⁶ cells) into flow cytometry tubes. Add the pre-titrated optimal amount of BV750-conjugated antibody.

-

Incubation: Gently vortex and incubate for 20-30 minutes at 2-8°C. Crucially, protect tubes from light as tandem dyes are highly susceptible to photobleaching, which can cause dye degradation and FRET uncoupling.[1]

-

Washing: Add 2-3 mL of ice-cold Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Supernatant Removal: Carefully decant or aspirate the supernatant, being careful not to disturb the cell pellet.

-

Repeat Wash: Perform a second wash step to ensure all unbound antibody is removed.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for acquisition. Keep samples on ice and protected from light until analysis.

C. Data Acquisition and Analysis

-

Instrument Setup: Use single-color controls to set the appropriate detector voltages and to calculate the compensation matrix.

-

Compensation: Due to the nature of tandem dyes, some residual emission from the donor (BV421) may occur due to inefficient FRET.[1] A fluorescence-minus-one (FMO) control is highly recommended to accurately set gates for the BV750-positive population.[1]

-

Acquisition: Acquire data for all samples.

Caption: A standardized workflow for immunofluorescent cell staining using BV750.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 3. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 4. google.com [google.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. CD16/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]

- 10. FCF @ UNIL January 2022 (Tandem Dyes) [wp.unil.ch]

The BV750 Fluorophore: A Technical Guide for Researchers

Disclaimer: Initial analysis of the topic "BV750 discovery and development" revealed that BV750 is not a therapeutic drug but a fluorescent dye used in biomedical research. This guide has been adapted to provide an in-depth technical overview of the BV750 fluorophore for its intended audience of researchers, scientists, and drug development professionals who utilize advanced cellular analysis techniques.

Introduction to Brilliant Violet 750 (BV750)

Brilliant Violet 750 (BV750) is a red-emitting tandem fluorophore widely used in multicolor flow cytometry.[1][2] It belongs to the Brilliant Violet™ family of dyes, which are fluorescent polymers developed to provide superior brightness and spectral resolution.[1] BV750 is not a standalone dye but a tandem conjugate, meaning it consists of a donor fluorophore and an acceptor fluorophore.[2][3] In this pairing, the donor absorbs light energy and transfers it to the acceptor via a process called Förster Resonance Energy Transfer (FRET), and the acceptor then emits light at a longer wavelength.[3] For BV750, the donor molecule is Brilliant Violet 421 (BV421).[2] This tandem structure results in a large Stokes shift (the difference between the excitation and emission maxima), a desirable characteristic in multicolor experiments.[2]

BV750 is excited by the violet laser (405 nm) and is typically detected using a 780/60 nm bandpass filter.[1][2] Its unique spectral properties make it particularly well-suited for complex multicolor panels, including those used in spectral flow cytometry.[1]

Technical Specifications and Performance Data

The utility of a fluorophore in multicolor flow cytometry is determined by its spectral properties, brightness, and potential for spectral overlap with other dyes.

Spectral Properties

The spectral characteristics of BV750 are fundamental to its application in experimental design.

| Property | Wavelength (nm) | Source |

| Excitation Maximum | 405 | [2] |

| Emission Maximum | 750 | [2] |

| Recommended Excitation Laser | Violet (405 nm) | [1] |

| Recommended Detector Filter | 780/60 nm bandpass | [1][2] |

Relative Brightness

The brightness of a fluorophore is a critical factor in multicolor panel design, as it determines the ability to resolve cell populations, especially those with low antigen expression. Brighter fluorophores are typically reserved for detecting dimly expressed markers.[4] BV750 is considered a bright fluorophore. The following table provides a qualitative comparison of BV750's brightness relative to other common fluorochromes.

| Brightness Category | Fluorochromes |

| Very Bright | BD Horizon™ BV421, PE, PE-Cy7 |

| Bright | BD Horizon™ BV750 , BD Horizon™ BV605, APC, Alexa Fluor® 647 |

| Moderate | BD Horizon™ BV711, FITC, PerCP-Cy™5.5 |

| Dim | BD Horizon™ V450, Alexa Fluor® 700, APC-Cy7 |

Source: Adapted from BD Biosciences Relative Fluorochrome Brightness charts.[5][6][7] Note: Relative brightness can be influenced by instrument configuration, antibody clone, and sample type.

Spectral Overlap and Spillover Spreading

A major challenge in multicolor flow cytometry is spectral overlap, where the emission of one fluorophore is detected in the channel of another. This "spillover" requires compensation, and the resulting signal processing can lead to "spillover spreading," which can obscure dim signals. A Total Spread Matrix (TSM) quantifies the true spreading impact of a given fluorochrome on other channels.

The following table presents representative data on the spread from various fluorochromes into the BV750 detector and from BV750 into other channels. Higher values indicate a greater impact on resolution.

| Spilling Fluorochrome (Marker) | Spread Into BV750 Detector | Spilling Fluorochrome (Marker) | Spread From BV750 Into Detector |

| BV650 (CD27) | High | BV750 | BV786 |

| BV786 (CD28) | High | ||

| BUV737 (CD20) | Moderate |

Source: Adapted from BD Biosciences Total Spread Matrix data.[8] This data highlights that BV786 and BV650 can significantly impact the resolution in the BV750 channel. Conversely, BV750 has a notable spillover into the BV786 channel.[2][8] Careful panel design is required when using these fluorochromes together.

Experimental Protocols and Methodologies

The following sections detail a general protocol for cell surface staining with a BV750-conjugated antibody and considerations for antibody conjugation.

Cell Surface Staining Protocol with BV750-Conjugated Antibody

This protocol provides a general framework for staining suspended cells for flow cytometric analysis. Optimization of antibody concentration, incubation times, and washing steps is recommended for each specific cell type and antibody.

Materials:

-

Cells in single-cell suspension

-

BV750-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

-

Fc receptor blocking solution (e.g., purified anti-CD16/CD32 for mouse cells, or commercial Fc block for human cells)

-

FACS tubes (5 mL round-bottom polystyrene tubes)

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[9]

-

Cell Count and Resuspension: Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

-

Fc Receptor Blocking: To prevent non-specific antibody binding, add an appropriate Fc blocking reagent to the cells. Incubate for 10-15 minutes at room temperature.[9] Do not wash the cells after this step.

-

Antibody Staining: Add the pre-titrated optimal concentration of the BV750-conjugated primary antibody to the cells. Vortex gently to mix.

-

Incubation: Incubate the tubes for 30 minutes at 2-8°C in the dark.[9] Tandem dyes like BV750 are sensitive to light and temperature, so protection from light is crucial to prevent photobleaching and degradation.[3]

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant. Repeat the wash step once more.

-

Resuspension for Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Flow Cytometric Analysis: Analyze the samples on a flow cytometer equipped with a violet laser and appropriate filters for BV750 detection as soon as possible. If storage is necessary, cells can be fixed, but note that fixation can sometimes affect the fluorescence of tandem dyes.[3][10]

Considerations for Antibody Conjugation with Tandem Dyes

While pre-conjugated antibodies are widely available, custom conjugation may be necessary. Conjugating tandem dyes like BV750 requires special care due to their complex structure.

Key Considerations:

-

Stability: Tandem dyes are sensitive to environmental conditions. They should be protected from light and should never be frozen, as this can denature the donor fluorophore and disrupt FRET.[3]

-

Fixation: Fixation and permeabilization steps can reduce the brightness of tandem dyes. If these steps are necessary, they should be as mild and brief as possible.[3]

-

Lot-to-Lot Variability: There can be significant batch-to-batch variation in tandem dyes, even from the same supplier. It is crucial to use the same lot of a tandem dye conjugate for all experimental repeats and corresponding compensation controls.[3][10]

-

Conjugation Chemistry: Standard antibody conjugation methods often involve targeting primary amines (lysine residues) on the antibody. However, for tandem dyes, which are themselves proteins (the donor portion), specific cross-linking chemistries are often employed to ensure a stable linkage without disrupting the function of either the antibody or the fluorophore.[11] Kits with optimized and streamlined protocols for tandem dye conjugation are commercially available.[11]

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language can help visualize experimental workflows and the principles of tandem dye function.

Diagram: FRET in BV750 Tandem Dye

Caption: FRET mechanism in the BV750 tandem dye.

Diagram: Multicolor Flow Cytometry Panel Design Workflow

Caption: Workflow for designing a multicolor flow cytometry panel.

Diagram: Cell Surface Staining Protocol Workflow

Caption: A streamlined workflow for cell surface staining.

Conclusion

BV750 is a powerful tool for researchers, offering a bright signal from the violet laser with a large Stokes shift that facilitates its inclusion in complex, multicolor flow cytometry panels. A thorough understanding of its technical characteristics, including its spectral properties, relative brightness, and spillover profile, is essential for successful experimental design. By following optimized staining protocols and being mindful of the unique considerations for tandem dyes, researchers can effectively leverage BV750 to achieve high-resolution analysis of specific cell populations, contributing to advancements in cellular biology and drug development research.

References

- 1. CD8a/Brilliant Violet 750 FluoroFinder [app.fluorofinder.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Compute Spillover Matrix — cyto_spillover_compute • CytoExploreR [dillonhammill.github.io]

- 5. bdj.co.jp [bdj.co.jp]

- 6. bu.edu [bu.edu]

- 7. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]

- 8. BD [lp.bd.com]

- 9. 用于流式细胞分析的细胞表面靶标染色 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. Tandem Fluorochrome Conjugated Antibody Best Practices | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 11. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Brilliant Violet™ Dyes for Advanced Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Brilliant Violet™ (BV) dyes, a class of exceptionally bright fluorophores that have revolutionized multicolor flow cytometry and other fluorescence-based applications. We will delve into the core technology behind their intense fluorescence, present key quantitative data, and provide detailed experimental protocols for their effective use in complex biological research.

Core Technology: The Power of Conjugated Polymers

Brilliant Violet™ dyes are not traditional small molecule fluorophores. Instead, they are based on a novel technology of light-harvesting conjugated polymers.[1] The core of a BV dye is a polyfluorene polymer backbone, a chain of fluorene units linked together.[2] This structure creates a network of delocalized π-electrons, allowing the polymer to act as a highly efficient "light-harvesting" antenna.

When a photon of violet light excites any point along the polymer chain, the energy is rapidly and efficiently transferred along the backbone to a terminal emitter, which then releases the energy as a highly concentrated burst of light. This mechanism of exciton diffusion and amplified energy transfer is what endows the Brilliant Violet™ dyes with their signature, intense brightness, which can be over ten times greater than conventional dyes like Pacific Blue™.[1]

Tandem dyes in the Brilliant Violet™ family utilize the base BV421 polymer as a donor, which then transfers its energy to an acceptor dye via Förster Resonance Energy Transfer (FRET). This allows for a wide range of emission wavelengths from a single violet laser excitation source.[2]

Quantitative Data: The Brilliant Violet™ Family

The Brilliant Violet™ family of dyes provides a broad spectrum of bright colors, all excitable by the violet laser (typically 405 nm). This allows for the expansion of multicolor panels, enabling more parameters to be measured simultaneously. The table below summarizes the key spectral properties of commonly used Brilliant Violet™ dyes.

| Dye Name | Type | Excitation Max (nm) | Emission Max (nm) | Recommended Filter | Relative Brightness |

| BV421 | Base Polymer | 407 | 421 | 450/40 | Brightest |

| BV480 | Base Polymer | 405 | 480 | 510/50 | Bright |

| BV510 | Base Polymer | 405 | 510 | 525/50 | Bright |

| BV605 | Tandem Dye | 407 | 605 | 610/20 | Bright |

| BV650 | Tandem Dye | 407 | 650 | 660/20 | Bright |

| BV711 | Tandem Dye | 407 | 711 | 710/50 | Bright |

| BV786 | Tandem Dye | 407 | 786 | 780/60 | Bright |

Data compiled from multiple sources.[2][3] Relative brightness is a qualitative measure and can vary depending on the instrument and experimental conditions.

Experimental Protocols

Brilliant Violet™ dyes are compatible with standard flow cytometry protocols for both cell surface and intracellular staining. However, due to their polymeric nature, some specific considerations are necessary for optimal performance, especially in multicolor panels.

Cell Surface Staining

This protocol provides a general procedure for staining cell surface markers on a single-cell suspension.

Materials:

-

Cells in single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fc Block (e.g., Human TruStain FcX™ or equivalent for your species)

-

Brilliant Violet™ conjugated primary antibodies

-

Brilliant Stain Buffer (or Super Bright Staining Buffer) - Required if using two or more polymer-based dyes (e.g., BV, Super Bright, Brilliant Ultra Violet).

-

Fixable Viability Dye (optional)

-

5 mL polystyrene tubes or 96-well round-bottom plate

Procedure:

-

Prepare a single-cell suspension from your tissue of interest and wash with Flow Cytometry Staining Buffer.

-

Resuspend cells to a concentration of 1-10 x 106 cells/mL in Flow Cytometry Staining Buffer.

-

(Optional) If a viability dye is to be used, stain the cells according to the manufacturer's protocol. This is typically done in a protein-free buffer like PBS before any antibody staining steps.

-

Add Fc Block to the cell suspension to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at room temperature.

-

If using two or more polymer-based dyes: Add Brilliant Stain Buffer to your staining tubes. The volume is typically not dependent on the final staining volume.

-

Add the Brilliant Violet™ conjugated antibodies at their pre-titrated optimal concentrations.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 400-600 x g for 5 minutes and decanting the supernatant.

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on the flow cytometer.

-

(Optional) If cells are not to be analyzed immediately, they can be fixed with 1-2% paraformaldehyde for 10-20 minutes, washed, and stored at 4°C in the dark.

Intracellular Cytokine Staining

This protocol is designed for the detection of intracellular cytokines in T cells following in vitro stimulation.

Materials:

-

Isolated PBMCs or other immune cells

-

Cell culture medium

-

Cell stimulation cocktail (e.g., PMA/Ionomycin or specific antigen)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Surface staining antibodies (including Brilliant Violet™ conjugates)

-

Brilliant Stain Buffer (if applicable)

-

Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™ or equivalent)

-

Intracellular staining antibodies (including Brilliant Violet™ conjugates)

-

Flow Cytometry Staining Buffer

Procedure:

-

Cell Stimulation:

-

Plate cells at an appropriate density in culture medium.

-

Add your chosen stimulation agent (e.g., PMA and Ionomycin). Include an unstimulated control.

-

Incubate for 1-2 hours at 37°C, 5% CO2.

-

Add a protein transport inhibitor (e.g., Brefeldin A) to all samples to block cytokine secretion.

-

-

Surface Staining:

-

Harvest the cells and wash them with Flow Cytometry Staining Buffer.

-

Perform surface staining as described in the "Cell Surface Staining" protocol (steps 3-8), including the use of Brilliant Stain Buffer if necessary.

-

-

Fixation and Permeabilization:

-

After surface staining and washing, resuspend the cells in a fixation buffer (e.g., Cytofix).

-

Incubate for 20 minutes at 4°C.

-

Wash the cells twice with a permeabilization/wash buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer.

-

Add the intracellular cytokine antibodies conjugated to Brilliant Violet™ and other fluorophores.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Final Washes and Acquisition:

-

Wash the cells twice with permeabilization/wash buffer.

-

Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Troubleshooting and Special Considerations

-

Non-Specific Polymer Interactions: When using two or more polymer-based dyes (Brilliant Violet™, Super Bright, etc.) in the same panel, non-specific, dye-dye interactions can occur, leading to artifactual populations. The use of Brilliant Stain Buffer (or equivalent) is critical to prevent these interactions and ensure accurate data.[5][6]

-

Brightness and Spillover: The exceptional brightness of Brilliant Violet™ dyes is a major advantage for resolving dim populations. However, this brightness can also lead to significant spillover into adjacent detectors. Careful panel design and the use of appropriate compensation controls are essential. It is recommended to use the brightest dyes for the dimmest markers.

-

Tandem Dye Stability: Like all tandem dyes, the performance of Brilliant Violet™ tandems can be affected by light and fixation. Store antibody conjugates properly and minimize light exposure. For compensation controls with tandem dyes, it is best to use the same antibody conjugate as in the experimental sample, rather than a different antibody with the same fluorophore.

By understanding the underlying technology and following these guidelines, researchers can fully leverage the power of Brilliant Violet™ dyes to achieve unprecedented resolution and depth in their cellular analysis.

References

- 1. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyfluorene - Wikipedia [en.wikipedia.org]

- 3. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]

- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

- 5. Intracellular Cytokine Staining Protocol [anilocus.com]

- 6. Synthesis of fluorescent conjugated polymer nanoparticles and their immobilization on a substrate for white light emission - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

BV750 for the Novice Flow Cytometrist: An In-depth Technical Guide

For researchers, scientists, and drug development professionals new to flow cytometry, the vast array of available fluorochromes can be daunting. This guide provides a comprehensive overview of Brilliant Violet™ 750 (BV750), a violet laser-excitable tandem fluorochrome, offering insights into its properties, practical considerations for its use, and detailed protocols for cell staining.

Core Concepts: Understanding BV750

BV750 is a tandem fluorophore designed for excitation by the 405 nm violet laser, with its emission peak in the far-red spectrum.[1][2] This large Stokes shift, the difference between the excitation and emission wavelengths, is a key advantage in multicolor flow cytometry panel design, as it minimizes spectral overlap into many other common detectors.[1] BV750 is characterized by a medium level of brightness, making it a versatile choice for a variety of applications.[2]

Being a tandem dye, BV750 consists of a donor molecule (Brilliant Violet™ 421 polymer) and an acceptor molecule. The donor absorbs light from the violet laser and transfers this energy to the acceptor, which then emits light at a longer wavelength.[2][3] This energy transfer process, known as Förster Resonance Energy Transfer (FRET), is crucial for the dye's function.[3] However, it also makes tandem dyes susceptible to degradation from factors like light exposure and certain fixation methods, which can lead to uncoupling of the donor and acceptor and result in spurious signals.[4][5][6] Therefore, proper handling and storage of BV750-conjugated antibodies are critical.

Quantitative Data Summary

For novice users, understanding the relative brightness of a fluorochrome is essential for optimal panel design. The "stain index" is a common metric used to quantify the brightness of a fluorochrome, representing the ability to resolve a stained population from the unstained background.[7] While specific stain index values can vary depending on the instrument, antibody clone, and cell type, the following table provides a comparative overview of BV750's brightness relative to other commonly used fluorochromes.

| Fluorochrome | Excitation Laser | Emission Max (nm) | Relative Brightness Category |

| FITC | Blue (488 nm) | 519 | Moderate |

| PE | Blue (488 nm) or Yellow-Green (561 nm) | 575 | Very Bright |

| PerCP-Cy5.5 | Blue (488 nm) | 695 | Moderate |

| APC | Red (633/635 nm) | 660 | Bright |

| BV750 | Violet (405 nm) | ~750 | Moderate to Bright |

| BV421 | Violet (405 nm) | 421 | Very Bright |

This table is a guideline based on publicly available relative brightness charts and stain index comparisons.[8][9][10] Actual performance may vary.

Experimental Protocols

Here are detailed protocols for both cell surface and intracellular staining, adapted for a novice user and incorporating best practices for working with BV750.

Cell Surface Staining Protocol

This protocol is for staining cell surface antigens with a BV750-conjugated antibody.

Materials:

-

Cells of interest in single-cell suspension

-

FACS Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

-

BV750-conjugated primary antibody

-

Fc block (optional, but recommended for cells with high Fc receptor expression)

-

5 mL polystyrene round-bottom tubes (or 96-well plates)

-

Centrifuge

Procedure:

-

Cell Preparation: Start with a single-cell suspension of your cells. Ensure cell viability is high (>90%).

-

Cell Count and Aliquot: Count your cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.

-

Fc Block (Optional): If your cells (e.g., B cells, monocytes) express Fc receptors, add an Fc blocking reagent and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.[11]

-

Antibody Staining: Add the predetermined optimal concentration of the BV750-conjugated antibody to the cells. It is crucial to titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[11]

-

Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark. Crucially, protect tandem dyes like BV750 from light throughout the staining and acquisition process to prevent degradation. [4][6]

-

Wash: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant and Resuspend: Carefully decant the supernatant. Resuspend the cell pellet in 200-500 µL of FACS buffer.

-

Acquisition: The cells are now ready for analysis on a flow cytometer equipped with a violet laser and appropriate filters for BV750 (e.g., a 780/60 nm bandpass filter).[2]

Intracellular Staining Protocol (for Cytokines or Transcription Factors)

This protocol is for staining intracellular antigens, such as cytokines or transcription factors, and is compatible with BV750.

Materials:

-

Cells of interest, potentially stimulated to induce protein expression

-

Cell surface staining antibodies (if performing combined surface and intracellular staining)

-

Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., a saponin-based or methanol-based buffer)

-

BV750-conjugated intracellular antibody

-

FACS Buffer

-

5 mL polystyrene round-bottom tubes

-

Centrifuge

Procedure:

-

Cell Stimulation (if necessary): Culture cells under conditions that will induce the expression of the intracellular target. For cytokines, a protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added for the last 4-6 hours of culture to trap cytokines within the cell.[12][13]

-

Cell Surface Staining (Optional): If you are also staining for surface markers, perform the cell surface staining protocol (steps 1-5) before fixation and permeabilization. Note: Some surface epitopes can be sensitive to fixation.[12]

-

Fixation: After surface staining (if performed), wash the cells once with FACS buffer. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.

-

Wash: Add FACS buffer to the fixed cells and centrifuge. Decant the supernatant.

-

Permeabilization: Resuspend the cell pellet in Permeabilization Buffer. The choice of permeabilization buffer (saponin vs. methanol) can depend on the target antigen and the fluorochromes in your panel. Methanol-based permeabilization is often used for phosphoprotein analysis but can be harsh on some fluorochromes.[14] Saponin-based buffers are generally milder. Incubate according to the manufacturer's instructions.

-

Intracellular Staining: While the cells are in the permeabilization buffer, add the BV750-conjugated intracellular antibody at its optimal concentration.

-

Incubation: Incubate for 30-45 minutes at room temperature or 4°C, protected from light.

-

Wash: Wash the cells twice with Permeabilization Buffer (if using a saponin-based buffer) or FACS buffer (if using a methanol-based buffer).

-

Resuspend and Acquire: Resuspend the final cell pellet in FACS buffer and acquire on the flow cytometer.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following are Graphviz diagrams illustrating a general experimental workflow and a common signaling pathway that can be analyzed using BV750.

Experimental Workflow for Intracellular Staining

JAK/STAT Signaling Pathway Analysis

BV750-conjugated antibodies can be used in phosphoflow cytometry to analyze signaling pathways like the JAK/STAT pathway. For example, an antibody against phosphorylated STAT3 (pSTAT3) conjugated to BV750 could be used to measure the activation of this pathway in response to stimuli like Interleukin-6 (IL-6).

Conclusion

BV750 is a valuable tool for novice and experienced flow cytometrists alike. Its excitation by the violet laser and its far-red emission make it a useful addition to multicolor panels. By understanding its properties as a tandem dye and following meticulous staining protocols, researchers can successfully incorporate BV750 into their experiments to gain deeper insights into cellular biology. As with any reagent, careful planning, optimization, and the use of proper controls are paramount to generating reliable and reproducible data.

References

- 1. m.youtube.com [m.youtube.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]

- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What guidelines should I follow for successful tandem dye usage? | AAT Bioquest [aatbio.com]

- 7. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. bu.edu [bu.edu]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. google.com [google.com]

- 12. Intracellular Flow Cytometry Staining Protocol protocol 1000 [protocols.io]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

The Strategic Use of BV750 Conjugated Antibodies in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brilliant Violet™ 750 (BV750) has emerged as a valuable fluorochrome for multicolor flow cytometry, offering a unique spectral profile for complex immunophenotyping and cellular analysis. This guide provides an in-depth overview of the intended use of BV750 conjugated antibodies, detailing their core properties, experimental applications, and best practices for optimal results.

Core Properties of Brilliant Violet™ 750

BV750 is a tandem fluorochrome that is part of the Brilliant Violet™ family of polymer-based dyes. It is excited by the violet laser (405 nm) and emits in the far-red spectrum. This large Stokes shift is a key advantage in multicolor panel design, minimizing spectral overlap into many common detectors.[1] The donor molecule in this tandem dye is the Brilliant Violet™ 421 polymer.[1]

Spectral Characteristics

The unique spectral properties of BV750 make it a powerful tool for expanding the capabilities of flow cytometers, particularly spectral cytometers.[1]

| Property | Value | Source |

| Excitation Maximum | 405 nm | [1] |

| Emission Maximum | 750 nm | [1] |

| Excitation Laser | Violet (405 nm) | [1] |

| Recommended Filter | 780/60 BP | [1] |

| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.057 | [1] |

Brightness and Stability

BV750 is characterized as a fluorochrome of medium to bright intensity, making it suitable for detecting a wide range of antigen expression levels. However, as a tandem dye, BV750 requires careful handling to maintain its stability. Exposure to light and improper storage can lead to degradation of the tandem, resulting in spurious signals in the donor fluorochrome's detector.

The following table provides a qualitative comparison of the brightness of BV750 relative to other common fluorochromes.

| Brightness Tier | Fluorochromes |

| Very Bright | PE, BV421, BV650, BV711, BV786 |

| Bright | APC, PE-Cy7 |

| Moderate | BV750 , PerCP-Cy™5.5, FITC, Alexa Fluor® 488, BV605 |

| Dim | Pacific Blue™, V450, V500, APC-H7 |

This table provides general guidance. The perceived brightness can vary depending on the instrument, settings, and antibody conjugate.

Key Applications in Research and Drug Development

The primary application of BV750 conjugated antibodies is in multicolor flow cytometry . Its far-red emission allows it to be incorporated into complex panels with minimal spectral overlap with many other common fluorochromes, particularly those excited by the blue and yellow-green lasers. This is especially advantageous in deep immunophenotyping studies common in immunology, immuno-oncology, and drug development.

Common uses include the identification and characterization of:

-

Immune cell subsets: T cells, B cells, NK cells, monocytes, and dendritic cells.

-

Rare cell populations.

-

Antigens with low to moderate expression levels.

Experimental Protocol: Multicolor Immunophenotyping of Human T-Cell Subsets

This protocol provides a detailed methodology for the surface staining of human peripheral blood mononuclear cells (PBMCs) using a multicolor antibody panel that includes a BV750-conjugated antibody.

Materials:

-

Cryopreserved or freshly isolated human PBMCs

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

-

BD Horizon™ Brilliant Stain Buffer (BSB)

-

Fluorochrome-conjugated antibodies (see example panel below)

-

Viability Dye (e.g., a fixable viability dye)

-

Compensation Beads

-

Flow Cytometer with a violet laser

Example T-Cell Panel:

| Marker | Fluorochrome | Purpose |

| CD3 | FITC | Pan T-cell marker |

| CD4 | PE | Helper T-cell marker |

| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker |

| CD45RA | APC | Naive T-cell marker |

| CCR7 | PE-Cy7 | Naive/Central Memory marker |

| CD27 | BV750 | Memory B cell/T cell marker |

| Viability Dye | e.g., Fixable Viability Dye eFluor™ 506 | Dead cell exclusion |

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.

-

Slowly add 10 mL of warm media and centrifuge at 300 x g for 7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in FACS buffer.

-

Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

-

Add 5 µL of Fc Receptor Blocking Reagent to each tube.

-

Incubate for 10 minutes at room temperature.

-

-

Staining:

-

Add 10 µL of BD Horizon™ Brilliant Stain Buffer to each tube.

-

Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody.

-

Add the antibody cocktail to the cells.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

-

Viability Staining:

-

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspend the cells in 100 µL of PBS.

-

Add the viability dye according to the manufacturer's instructions and incubate for 30 minutes at 4°C in the dark.

-

-

Final Washes and Acquisition:

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

-

Compensation:

-

Prepare single-stain compensation controls for each fluorochrome in the panel using compensation beads.

-

Run the compensation controls to calculate the compensation matrix.

-

Visualizing Experimental Workflows with Graphviz

T-Cell Immunophenotyping Workflow

The following diagram illustrates the general workflow for identifying major T-cell subsets using the example panel described above.

References

Methodological & Application

Application Notes and Protocols for BV750 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Brilliant Violet™ 750 (BV750), a violet laser-excitable tandem fluorophore, in flow cytometry. Adherence to these guidelines will help ensure optimal performance, reproducibility, and high-quality data generation in multicolor immunophenotyping and other flow cytometry applications.

Introduction to BV750

Brilliant Violet™ 750 (BV750) is a tandem fluorophore composed of a Brilliant Violet™ 421 (BV421) donor molecule and an acceptor dye.[1] This configuration results in a large Stokes shift, with excitation by the violet laser (405 nm) and emission in the far-red spectrum (approximately 750 nm).[1][2] This unique spectral property makes BV750 an excellent choice for inclusion in complex multicolor flow cytometry panels, particularly in spectral flow cytometry.[1][2]

Key Features of BV750:

-

Violet Laser Excitation: Efficiently excited by the 405 nm violet laser, which is standard on most modern flow cytometers.[1][2]

-

Far-Red Emission: Emits in the far-red region of the spectrum, minimizing spectral overlap with many common fluorochromes excited by other lasers.

-

Medium to Bright Fluorescence: BV750 is characterized as a fluorochrome with medium to bright intensity, suitable for detecting a wide range of antigen densities.[1][2]

-

Tandem Dye Nature: As a tandem dye, special handling and experimental considerations are necessary to ensure stability and prevent degradation.[3][4]

Quantitative Data and Performance

The selection of fluorochromes in a multicolor panel is critically dependent on their individual characteristics. The following tables summarize the key quantitative properties of BV750 to aid in experimental design.

Table 1: Spectral Properties of BV750

| Property | Value | Reference |

| Excitation Maximum | 405 nm | [1][2] |

| Emission Maximum | 750 nm | [1][2] |

| Excitation Laser | 405 nm (Violet) | [1][2] |

| Common Filter | 780/60 BP | [1][2] |

| Extinction Coefficient | 2,301,131 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.057 | [1] |

| Molecular Weight | ~70,000 Da | [1] |

Table 2: Relative Brightness of BV750 Compared to Other Common Fluorochromes

The Stain Index (SI) is a measure of the ability to resolve a stained population from the unstained background. A higher stain index indicates a brighter signal and better resolution. The relative brightness of fluorochromes can be influenced by the instrument, antibody clone, and cell type used.

| Fluorochrome | Relative Brightness Category |

| PE | Very Bright |

| BV421 | Very Bright |

| APC | Bright |

| BV750 | Moderate to Bright |

| FITC | Moderate |

| Pacific Blue™ | Dim |

This table provides a general guideline. The actual brightness can vary.[2][5]

Experimental Protocols

Antibody Titration

Proper antibody titration is crucial to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody can lead to increased background and non-specific binding, while too little will result in a weak signal.[6]

Protocol for Antibody Titration:

-

Prepare a single-cell suspension of the cells of interest. The cell type should be the same as in the planned experiment.[6][7]

-

Determine the cell concentration and adjust to approximately 1 x 10⁶ cells per 50 µL of staining buffer.[7]

-

Prepare serial dilutions of the BV750-conjugated antibody. A common starting point is the manufacturer's recommended concentration, followed by a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[7]

-

Aliquot 50 µL of the cell suspension into multiple tubes or wells of a 96-well plate.[7]

-

Add 50 µL of each antibody dilution to the corresponding cells, resulting in a final staining volume of 100 µL. Include an unstained control.[7][8]

-

Incubate for 20-30 minutes at 4°C in the dark. [7] Tandem dyes are light-sensitive, so protection from light is critical.[3][4]

-

Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

-

Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.

-

Acquire data on the flow cytometer and analyze the Stain Index or separation index for each antibody concentration to determine the optimal titer.

Staining Protocol for Cell Surface Markers

This protocol provides a general guideline for staining cell surface antigens with a BV750-conjugated antibody.

Materials:

-

BV750-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

(Optional) Fc receptor blocking reagent (e.g., anti-CD16/32 for mouse cells, or commercial Fc block for human cells)

-

(Optional) Viability dye

Procedure:

-

Prepare a single-cell suspension at a concentration of 1-2 x 10⁷ cells/mL in cold staining buffer.

-

(Optional) Stain with a viability dye according to the manufacturer's protocol. This step is highly recommended to exclude dead cells, which can bind antibodies non-specifically.

-

Aliquot 100 µL of the cell suspension (1-2 x 10⁶ cells) into flow cytometry tubes.

-

(Optional) Block Fc receptors by adding an appropriate Fc blocking reagent and incubating for 10-15 minutes at 4°C.[9] This step is important for staining cell types with high Fc receptor expression, such as B cells and monocytes.[9]

-

Add the predetermined optimal amount of BV750-conjugated antibody.

-

Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

-

Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes.

-

Resuspend the final cell pellet in 200-500 µL of staining buffer for analysis.

-

Analyze the samples on the flow cytometer as soon as possible. If storage is necessary, keep the cells at 4°C in the dark.

Special Considerations for Tandem Dyes like BV750